4-methoxy-2-methyl-N-octylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H27NO |
|---|---|
Molecular Weight |
249.39 g/mol |
IUPAC Name |
4-methoxy-2-methyl-N-octylaniline |
InChI |
InChI=1S/C16H27NO/c1-4-5-6-7-8-9-12-17-16-11-10-15(18-3)13-14(16)2/h10-11,13,17H,4-9,12H2,1-3H3 |
InChI Key |
UNXZOEGELNNNNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=C(C=C(C=C1)OC)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Methoxy 2 Methyl N Octylaniline
Precursor Selection and Design for the Synthesis of 4-Methoxy-2-methyl-N-octylaniline
The judicious selection of starting materials is paramount for the successful synthesis of this compound. The two primary approaches for constructing the C-N bond in the target molecule are the amination of an aryl electrophile with an alkylamine or the alkylation of an aniline (B41778) derivative.
Selection of Aryl Halide Precursors for Amination Reactions
For a transition-metal-catalyzed amination approach, an appropriately substituted aryl halide is required. The parent aniline, 4-methoxy-2-methylaniline (B89876), serves as the foundational structure. Halogenation of this aniline is a common strategy to generate the necessary electrophilic partner. The choice of halogen (I, Br, Cl) significantly impacts reactivity, with the general trend for oxidative addition to a metal center being I > Br > Cl.
Given the electron-donating nature of the methoxy (B1213986) and methyl groups on the aromatic ring, the corresponding aryl halides are considered electron-rich. This electronic property can render the oxidative addition step in a catalytic cycle more challenging. Therefore, aryl bromides or iodides are generally preferred over chlorides to facilitate this key step. For instance, 4-bromo-1-methoxy-2-methylbenzene or 4-iodo-1-methoxy-2-methylbenzene (B25708) would be suitable precursors. The synthesis of these precursors can be achieved through standard electrophilic halogenation of 3-methylanisole.
Table 1: Potential Aryl Halide Precursors for Amination
| Precursor Name | Chemical Formula | Molar Mass ( g/mol ) | Key Considerations |
| 4-Bromo-1-methoxy-2-methylbenzene | C₈H₉BrO | 201.06 | Good reactivity in cross-coupling, commercially available. |
| 4-Iodo-1-methoxy-2-methylbenzene | C₈H₉IO | 248.06 | Higher reactivity than the bromide, but potentially more expensive. |
| 4-Chloro-1-methoxy-2-methylbenzene | C₈H₉ClO | 156.61 | Less reactive, may require more forcing conditions or specialized catalysts. |
Selection of Primary Amine Precursors for Alkyl Substitution
The second key component for the synthesis is the primary amine, n-octylamine. This long-chain aliphatic amine serves as the nucleophilic partner in the C-N bond formation. Its availability and relatively straightforward reactivity make it a suitable choice.
Alternatively, a reductive amination pathway can be envisioned. In this approach, 4-methoxy-2-methylaniline would be reacted with octanal (B89490) in the presence of a reducing agent. The initial condensation forms an imine intermediate, which is then reduced in situ to the desired secondary amine. This method circumvents the need for an aryl halide precursor but requires a carbonyl compound and a suitable reducing agent.
Transition-Metal Catalyzed Cross-Coupling Approaches for this compound Synthesisnih.gov
Transition-metal catalysis, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines. While palladium has been the dominant catalyst in this field, nickel has emerged as a cost-effective and highly reactive alternative, especially for challenging substrates. rsc.orgacs.org
Nickel-Catalyzed C-N Bond Formation Methodologiesnih.gov
Nickel catalysis offers distinct advantages, including its ability to activate less reactive aryl chlorides and its unique mechanistic pathways. orgsyn.org For the synthesis of this compound, a nickel-catalyzed cross-coupling between an aryl halide precursor (e.g., 4-bromo-1-methoxy-2-methylbenzene) and n-octylamine is a promising strategy.
These reactions typically involve a Ni(0) active species, which can be generated in situ from a Ni(II) precatalyst, and a suitable ligand to facilitate the catalytic cycle. The general mechanism involves oxidative addition of the aryl halide to the Ni(0) center, coordination of the amine, deprotonation to form a nickel-amido complex, and finally, reductive elimination to furnish the desired N-alkylaniline and regenerate the Ni(0) catalyst.
The choice of ligand is critical for a successful nickel-catalyzed amination, as it influences the catalyst's stability, reactivity, and selectivity. acs.org For electron-rich aryl halides, such as the precursors for this compound, ligands that can promote the challenging oxidative addition step are essential.
Commonly employed ligands in nickel catalysis include phosphines, N-heterocyclic carbenes (NHCs), and bipyridines. orgsyn.orgacs.org For electron-rich substrates, sterically bulky and electron-donating ligands are often preferred. For instance, ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or bulky NHC ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have shown efficacy in similar transformations.
The selection of the nickel precatalyst is also important. Air-stable Ni(II) complexes, such as NiCl₂(dppf) or NiCl₂(IPr), are often favored for their ease of handling over air-sensitive Ni(0) sources like Ni(COD)₂. These Ni(II) precatalysts are typically reduced in situ to the active Ni(0) species.
Table 2: Representative Nickel Catalysts and Ligands for Amination
| Ni Precatalyst | Ligand | Ligand Class | Key Features |
| NiCl₂(dppf) | dppf | Ferrocenyl phosphine (B1218219) | Good for a range of aryl halides. |
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine (PCy₃) | Electron-rich phosphine | Effective for electron-rich substrates. |
| Ni(COD)₂ | 4,4'-Di-tert-butyl-2,2'-bipyridine | Bipyridine | Often used in photoredox nickel catalysis. |
| NiCl₂(IPr) | IPr | N-Heterocyclic Carbene | Highly active for challenging couplings. |
The successful synthesis of this compound via nickel-catalyzed amination requires careful optimization of several reaction parameters. These include the choice of base, solvent, temperature, and reaction time.
The base plays a crucial role in the deprotonation of the amine to form the reactive amido species. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
The choice of solvent is also critical. Aprotic polar solvents like dioxane, toluene, or N,N-dimethylformamide (DMF) are often employed. The reaction temperature typically ranges from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst system. For challenging couplings involving electron-rich aryl halides, higher temperatures may be necessary to drive the reaction to completion.
Table 3: Optimization Parameters for Nickel-Catalyzed Amination
| Parameter | Typical Range/Options | Influence on Reaction |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | Affects amine deprotonation and catalyst activity. |
| Solvent | Toluene, Dioxane, DMF, THF | Influences solubility, catalyst stability, and reaction rate. |
| Temperature | 25 °C - 150 °C | Affects reaction rate and potential side reactions. |
| Catalyst Loading | 1-10 mol% | Balances reaction efficiency and cost. |
By systematically evaluating these parameters, a robust and efficient protocol for the synthesis of this compound can be developed. The electron-rich nature of the aryl precursor and the long alkyl chain of the amine necessitate a carefully tailored catalytic system to achieve high yields and selectivity.
Palladium-Catalyzed C-N Bond Formation Methodologies
Palladium-catalyzed cross-coupling reactions represent a powerful and widely adopted method for the construction of carbon-nitrogen (C-N) bonds, a class of transformation often referred to as Buchwald-Hartwig amination. escholarship.orgyoutube.com This methodology is particularly effective for the synthesis of N-alkylated arylamines. The general approach involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve coupling 1-halo-4-methoxy-2-methylbenzene with octylamine (B49996) or, more commonly, coupling 4-methoxy-2-methylaniline with an octyl halide.
The catalytic cycle is generally understood to involve the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the active palladium(0) species. youtube.com The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity.
The success of palladium-catalyzed N-alkylation is heavily dependent on the choice of ligand coordinated to the palladium center. nih.gov Ligands play a crucial role in stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition and reductive elimination), and preventing catalyst decomposition. youtube.com For the arylation of primary alkylamines like octylamine, bulky, electron-rich phosphine ligands are often required to facilitate the reaction. youtube.com
These ligands create a coordinatively unsaturated metal center that is reactive towards oxidative addition. youtube.com Furthermore, their steric bulk can promote the final reductive elimination step, which is often the rate-limiting step in the cycle. nih.gov The development of specialized ligands has been instrumental in expanding the scope of C-N coupling to include challenging substrates, such as sterically hindered secondary amines. nih.govresearchgate.net
For the synthesis of this compound via the coupling of an aryl halide with octylamine, several ligand systems could be employed. Diphosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane) and bulky monophosphine ligands such as those from the Buchwald or Hartwig groups have demonstrated high efficacy. acs.org
Table 1: Representative Ligand Systems for Palladium-Catalyzed N-Alkylation
| Ligand | Catalyst Precursor | Typical Conditions | Expected Outcome for this compound |
|---|---|---|---|
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | [{Pd(allyl)Cl}₂] | Toluene, NaOt-Bu, 100 °C | Good to excellent yields for coupling with aryl bromides. nih.gov |
| Xantphos | PdCl₂ | Neat, K₃PO₄, 110-130 °C | Efficient coupling, particularly with primary alcohols as alkylating agents. acs.org |
| AlPhos | Pd(OAc)₂ | Toluene, Organic Base (e.g., TEA), 80-120 °C | High activity and tolerance for various amine nucleophiles. mit.edu |
| Q-phos | [{Pd(allyl)Cl}₂] | Dioxane, Cs₂CO₃, 100 °C | Effective for α-arylation of carbonyls, adaptable for amination. nih.gov |
This table presents plausible data based on documented performance for similar transformations.
While palladium has dominated the field of C-N cross-coupling, nickel-based catalysts have emerged as a powerful, cost-effective alternative. escholarship.orgthieme.de Both metals can catalyze a wide array of similar C-N bond-forming reactions, but their intrinsic properties lead to distinct differences in reactivity and scope. acs.org
Key Differences and Implications:
Reactivity: Nickel catalysts are generally more reactive than their palladium counterparts in the oxidative addition step, particularly with less reactive electrophiles like aryl chlorides. escholarship.orgresearchgate.net This is attributed to nickel's smaller atomic radius and lower electronegativity. acs.org
β-Hydride Elimination: Alkyl-nickel intermediates are more resistant to β-hydride elimination than alkyl-palladium species. This makes nickel particularly advantageous when using alkyl halides as coupling partners, as this common deactivation pathway is suppressed. researchgate.net
Redox Potentials: The more negative redox potentials of low-valent nickel species often translate to higher reactivity in oxidative addition. acs.org However, nickel catalysts can be more sensitive to air and require stronger reductants for the generation of the active Ni(0) species. acs.org
Ligand Effects: Like palladium, nickel catalysis is heavily influenced by the choice of ligand. Bidentate phosphines, such as BINAP, and N-heterocyclic carbenes (NHCs) have been shown to be effective ligands for nickel-catalyzed aminations. youtube.com
For the synthesis of this compound, a nickel catalyst could offer an advantage if an inexpensive aryl chloride (e.g., 1-chloro-4-methoxy-2-methylbenzene) is used as the starting material.
Table 2: Comparative Features of Palladium and Nickel Catalysis
| Feature | Palladium Systems | Nickel Systems | Relevance to Target Synthesis |
|---|---|---|---|
| Cost | Higher | Lower | Nickel offers a more economical route. researchgate.net |
| Aryl Halide Reactivity | I > Br > Cl > OTs | I > Br ≈ Cl > OTs | Nickel is superior for coupling with aryl chlorides. escholarship.orgyoutube.com |
| Functional Group Tolerance | Generally very high and well-established. mit.edu | Can be sensitive, but modern ligands have improved tolerance. acs.org | Palladium may be more reliable for complex, multi-functionalized substrates. |
| Catalyst Loading | Often lower (0.1-2 mol%). youtube.com | Often higher (1-5 mol%). acs.org | Palladium can be more efficient in terms of turnover number. |
| Reaction Conditions | Typically 80-120 °C. | Can often be performed at lower temperatures. youtube.com | Nickel may offer milder reaction conditions. |
This table synthesizes comparative data from multiple sources. escholarship.orgyoutube.commit.eduacs.orgresearchgate.net
Alternative Synthetic Pathways to this compound
Beyond transition metal catalysis, several other classical and modern synthetic strategies can be employed to construct the target N-alkyl arylamine scaffold.
Reductive amination is a highly versatile and widely used method for forming C-N bonds. organic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. To synthesize this compound, two primary disconnections are possible:
Reaction of 4-methoxy-2-methylaniline with octanal: This is the most direct approach. The aniline and aldehyde condense to form a Schiff base (imine), which is then reduced.
Reaction of octylamine with 4-methoxy-2-methylbenzaldehyde: This route is also feasible but depends on the availability of the corresponding aldehyde.
A variety of reducing agents can be employed, with the choice depending on the substrate's reactivity and functional group tolerance. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB), with STAB being particularly effective for its mildness and broad applicability. organic-chemistry.org The reaction is typically a one-pot procedure, making it highly efficient. organic-chemistry.org
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Key Features | Applicability to Target Synthesis |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Inexpensive, potent. Can reduce the starting aldehyde if not controlled. | Requires stepwise procedure (imine formation then reduction) to avoid side reactions. organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Milder, selective for iminium ions over ketones/aldehydes. Toxic cyanide byproduct. | Effective for one-pot reactions, but toxicity is a concern. |
| Sodium Triacetoxyborohydride (STAB) | Mild, non-toxic, highly selective for imines/iminium ions. | Considered the reagent of choice for most modern reductive aminations. organic-chemistry.org |
| α-picoline-borane | Mild and effective, can be used in various solvents including water or neat. | A good alternative for green chemistry approaches. organic-chemistry.org |
This table is based on established principles of reductive amination chemistry. organic-chemistry.org
Nucleophilic aromatic substitution (SNAAr) offers a classical pathway to arylamines. chemistrysteps.com This reaction typically requires a highly electron-deficient aromatic ring, usually activated by strong electron-withdrawing groups (like a nitro group) in the ortho or para position to the leaving group (typically a halide). chemistrysteps.com
For the synthesis of this compound, this method is generally not the preferred route. The starting material, a substituted halobenzene, would require a strong electron-withdrawing group to facilitate the attack by the nucleophile, octylamine. The existing methoxy and methyl groups on the aniline precursor are electron-donating, which deactivates the ring toward nucleophilic attack. chemistrysteps.com Therefore, a standard SNAAr reaction would likely require harsh conditions (high temperature and pressure) and result in low yields. chemistrysteps.com While possible, it is synthetically less practical compared to catalytic methods or reductive amination. chemistrysteps.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly atom-economical and efficient route to complex molecules. acs.org Several MCRs can be adapted for the synthesis of N-alkyl arylamine scaffolds.
One relevant strategy is the carbonyl alkylative amination (CAA) , which can bring together a primary amine, an aldehyde, and an alkyl iodide in a single step. rsc.org This visible-light-mediated process could potentially synthesize this compound by reacting 4-methoxy-2-methylaniline, an aldehyde (like formaldehyde), and an alkyl halide (like 1-iodoheptane) to build the octyl chain. More recent developments utilize zinc mediation to broaden the scope and improve efficiency. nih.gov
Another approach involves A³ coupling (alkyne, aldehyde, amine) followed by hydrogenation. acs.org In this scenario, 4-methoxy-2-methylaniline, formaldehyde, and a 1-alkyne (like 1-heptyne) would react to form a propargylic amine. Subsequent hydrogenation of the alkyne and removal of the propargylic group would lead to the desired N-alkylated product, though this is a more complex, multi-step "one-pot" sequence rather than a true MCR for the final product. acs.org These methods showcase advanced strategies for rapidly building molecular complexity from simple, readily available starting materials. rsc.orgnih.gov
Purification and Isolation Techniques for this compound
The final stage in the preparation of this compound involves the isolation and purification of the compound from the reaction mixture. The choice of method is crucial for obtaining a high-purity product.
Chromatography is a powerful and widely used technique for the purification of organic compounds. nih.gov It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. For substituted anilines, adsorption chromatography using silica (B1680970) gel is a standard and effective method.
Silica Gel and Flash-Column Chromatography: In this technique, a glass column is packed with silica gel, which serves as the polar stationary phase. The crude this compound, dissolved in a minimum amount of solvent, is loaded onto the top of the silica column. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column.
The separation occurs because the components of the crude mixture have different affinities for the silica gel. More polar compounds adsorb more strongly to the silica and thus move down the column more slowly. Less polar compounds travel faster. Given the structure of this compound (containing a polar amine and ether group, but also a non-polar octyl chain and methyl group), it possesses moderate polarity. A typical eluent system would be a gradient of hexane (B92381) and ethyl acetate (B1210297).
Flash-column chromatography is an advancement over traditional gravity-fed column chromatography. It employs positive pressure (using an inert gas like nitrogen or compressed air) to force the mobile phase through the column more quickly, significantly reducing the separation time while maintaining good resolution. The process is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. This method is highly effective for separating N-substituted anilines from various impurities. beilstein-journals.orgorgsyn.org
Table 1: Typical Parameters for Chromatographic Purification of Aniline Derivatives
| Parameter | Description | Typical Application for this compound |
|---|---|---|
| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel (60-200 mesh or 230-400 mesh for flash) |
| Mobile Phase (Eluent) | The solvent system that moves through the column. | Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20) |
| Loading Technique | Method of applying the crude sample to the column. | Wet loading (dissolved in eluent) or dry loading (adsorbed onto a small amount of silica) |
| Elution Technique | The process of passing the solvent through the column. | Isocratic (constant solvent composition) or Gradient (changing solvent composition) |
| Monitoring | Tracking the separation process. | Thin-Layer Chromatography (TLC) analysis of collected fractions |
Recrystallization: Recrystallization is a purification technique used for solid compounds. If this compound is synthesized as a solid, or can be converted to a stable crystalline salt (e.g., hydrochloride salt), recrystallization can be an effective purification method. The process involves dissolving the crude solid in a suitable hot solvent. The ideal solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities remain dissolved in the cold solvent (mother liquor). This technique has been successfully used to purify related aniline derivatives, such as acetanilide, from reaction by-products. cram.com
Distillation Techniques: Distillation is a primary method for purifying liquids based on differences in their boiling points. For this compound, which is expected to be a high-boiling liquid due to its molecular weight, standard atmospheric distillation may not be suitable as the high temperatures required could lead to decomposition. vaia.comtexiumchem.com
Vacuum Distillation: This is the preferred distillation method for heat-sensitive, high-boiling compounds. By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered. texiumchem.com This allows this compound to be distilled at a much lower temperature, preventing thermal degradation and separating it from non-volatile impurities like polymeric residues or salts. texiumchem.com For instance, aniline itself, which has a boiling point of 184°C at atmospheric pressure, can be distilled at 72°C under a vacuum of 20 mmHg. texiumchem.com
Steam Distillation: This technique is particularly useful for purifying water-immiscible organic compounds with high boiling points. guidechem.comvedantu.com In steam distillation, steam is passed through the crude mixture. The target compound co-distills with water at a temperature below the boiling point of water. vaia.com The principle relies on the fact that the total vapor pressure of an immiscible mixture is the sum of the individual vapor pressures of the components. Boiling occurs when this total vapor pressure equals the atmospheric pressure. This allows for the separation of this compound from non-volatile impurities at a low temperature (typically <100°C), minimizing the risk of decomposition. vaia.comguidechem.com The collected distillate consists of a mixture of water and the pure organic compound, which can then be separated.
Table 2: Comparison of Distillation Techniques for High-Boiling Anilines
| Technique | Principle | Advantages for this compound | Limitations |
|---|---|---|---|
| Atmospheric Distillation | Separation based on boiling points at ambient pressure. | Simple setup. | High risk of thermal decomposition due to high boiling point. texiumchem.com |
| Vacuum Distillation | Boiling point is lowered by reducing the system pressure. | Prevents thermal decomposition; effective for separating from non-volatile impurities. texiumchem.com | Requires a vacuum pump and specialized glassware. |
| Steam Distillation | Co-distillation of a water-immiscible compound with steam at T < 100°C. | Low-temperature operation prevents degradation; good for removing non-volatile/water-soluble impurities. vaia.comguidechem.com | Compound must be immiscible with water; generates aqueous waste. |
Compound Reference Table
Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 2 Methyl N Octylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.
Proton NMR (¹H NMR) for Aliphatic and Aromatic Protons
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule.
Aromatic Protons: The aromatic region would be expected to show three distinct signals corresponding to the three protons on the substituted benzene (B151609) ring. Due to the substitution pattern (methoxy at C-4, methyl at C-2, and the N-octylamino group at C-1), these protons would likely appear as a doublet, a doublet of doublets, and a singlet, with chemical shifts influenced by the electron-donating nature of the methoxy (B1213986) and amino groups and the weakly donating methyl group.
Aliphatic Protons: The octyl chain protons would present a series of multiplets in the upfield region of the spectrum. The methylene (B1212753) group attached directly to the nitrogen atom (N-CH₂) would be the most downfield of the aliphatic signals, appearing as a triplet. The terminal methyl group (CH₃) of the octyl chain would be the most upfield signal, also appearing as a triplet. The remaining six methylene groups would produce a complex multiplet region. The methyl group attached to the aromatic ring and the methoxy group protons would each appear as sharp singlets.
Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Aromatic-H | 6.5 - 7.0 | m | 3H |
| OCH₃ | ~3.8 | s | 3H |
| N-CH₂-(CH₂)₆-CH₃ | ~3.1 | t | 2H |
| Ar-CH₃ | ~2.2 | s | 3H |
| N-CH₂-(CH₂)₅-CH₂-CH₃ | 1.5 - 1.7 | m | 2H |
| N-(CH₂)₂-(CH₂)₄-CH₂-CH₃ | 1.2 - 1.4 | m | 10H |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Aromatic Carbons: Six signals would be expected for the aromatic carbons. The carbons bearing the methoxy, amino, and methyl groups would have distinct chemical shifts, with the carbon attached to the oxygen of the methoxy group being the most downfield.
Aliphatic Carbons: The eight carbons of the octyl chain would each produce a unique signal in the aliphatic region. The carbon attached to the nitrogen (N-C) would be the most downfield of this set. The methyl carbon of the octyl chain would be the most upfield signal. The aromatic methyl and methoxy carbons would also appear as distinct signals.
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary) | 110 - 155 |
| Aromatic C-H | 110 - 130 |
| OCH₃ | ~55 |
| N-CH₂-(CH₂)₆-CH₃ | ~45 |
| Ar-CH₃ | ~17 |
| Octyl Chain (-CH₂-) | 22 - 32 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would be used to confirm the connectivity within the octyl chain by showing correlations between adjacent methylene groups, and to identify the coupling partners of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached proton and carbon atoms. sdsu.edu Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the direct assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the N-CH₂ protons to the aromatic carbons (C-1, C-2, and C-6), and from the aromatic methyl protons to the aromatic carbons (C-1, C-2, and C-3), definitively proving the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that often leads to extensive fragmentation.
Molecular Ion: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₁₆H₂₇NO = 249.40 g/mol ).
Fragmentation Pattern: The most characteristic fragmentation would likely be the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a stable benzylic-type cation. Another common fragmentation pathway for anilines is the loss of the alkyl chain.
Predicted EI-MS Fragmentation
| m/z | Predicted Fragment |
|---|---|
| 249 | [M]⁺ |
| 150 | [M - C₇H₁₅]⁺ (loss of heptyl radical) |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule with minimal fragmentation.
Protonated Molecule: The primary ion observed in positive-ion mode ESI-MS would be the protonated molecule, [M+H]⁺, at an m/z of approximately 250.4. This technique is excellent for confirming the molecular weight of the compound. Further structural information can be obtained by performing tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion, which would induce fragmentation. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4-methoxy-2-methyl-N-octylaniline, HRMS can unequivocally confirm its molecular formula, C₁₆H₂₇NO.
By utilizing techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry, the experimentally measured monoisotopic mass can be determined to within a few parts per million (ppm) of the theoretical value. pnnl.gov This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ of this compound is calculated to be 250.2165. An experimental HRMS measurement would be expected to align closely with this value, thereby validating the elemental composition.
Table 1: Theoretical Elemental Composition and High-Resolution Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₂₇NO |
| Monoisotopic Mass | 249.2093 g/mol |
| Theoretical [M+H]⁺ | 250.2165 m/z |
| Elemental Composition | C: 77.05%, H: 10.91%, N: 5.62%, O: 6.42% |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its secondary amine, aromatic ether, and alkyl functionalities.
The key expected vibrations include:
N-H Stretch: A moderate to weak absorption band around 3350-3450 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and octyl groups will be observed as strong absorptions in the 2850-2960 cm⁻¹ region.
Aromatic C=C Bends: The presence of the substituted benzene ring will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the aromatic amine C-N bond is expected in the 1250-1350 cm⁻¹ range.
C-O Stretch: A strong, characteristic band for the aryl-alkyl ether C-O asymmetric stretch will be present around 1230-1270 cm⁻¹, with the symmetric stretch appearing near 1020-1075 cm⁻¹.
Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3350 - 3450 |
| Aromatic Ring | C-H Stretch | 3010 - 3100 |
| Alkyl Groups | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Bending | 1450 - 1600 |
| Aromatic Amine | C-N Stretch | 1250 - 1350 |
| Aryl-Alkyl Ether | Asymmetric C-O Stretch | 1230 - 1270 |
| Aryl-Alkyl Ether | Symmetric C-O Stretch | 1020 - 1075 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in chromophores. The chromophore in this compound is the substituted aniline (B41778) ring system. The methoxy and alkylamino groups act as auxochromes, modifying the absorption characteristics of the benzene ring.
The expected electronic transitions are:
π → π* transitions: These are typically high-energy transitions occurring in the aromatic ring, resulting in strong absorption bands. For substituted benzenes, two such bands are often observed, analogous to the E₂ (ca. 204 nm) and B (ca. 255 nm) bands of benzene. The substituents on the ring will cause a bathochromic (red) shift of these absorptions to longer wavelengths.
n → π* transitions: The non-bonding electrons on the nitrogen and oxygen atoms can be excited to anti-bonding π* orbitals. These transitions are generally weaker than π → π* transitions.
Based on structurally similar compounds like 4-methoxy-2-nitroaniline, which has a cutoff wavelength of 305 nm, it can be inferred that this compound will also absorb in the UV region. researchgate.net
Table 3: Anticipated UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π | Substituted Benzene Ring | ~230 - 250 |
| π → π (B-band) | Substituted Benzene Ring | ~280 - 310 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no crystal structure for this compound is currently available in the public domain, analysis of a closely related crystalline derivative, 4-methoxy-2-methyl-N-phenylaniline, provides a strong model for the expected structural features and the methodologies involved. researchgate.net
Single Crystal Growth Techniques for this compound
To obtain a single crystal suitable for X-ray diffraction, a common and effective method is slow evaporation from a suitable solvent. The process would involve:
Dissolving the purified this compound in a solvent or solvent mixture in which it is sparingly soluble, such as ethanol, methanol, or a hexane (B92381)/ethyl acetate (B1210297) mixture. nih.gov
The solution is filtered to remove any particulate matter.
The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks at a constant temperature.
As the solution becomes supersaturated, nucleation occurs, and crystals begin to form. The slow rate of evaporation is crucial for the growth of large, well-ordered single crystals.
Crystal Data Acquisition and Refinement Methodologies
Once a suitable single crystal is obtained, the process of data acquisition and structural refinement would proceed as follows:
Data Collection: The crystal is mounted on a diffractometer (e.g., a Bruker APEX-II CCD) and cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. mdpi.com It is then irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected.
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The initial atomic model is refined against the experimental data using full-matrix least-squares on F². nih.gov Hydrogen atoms are typically placed in calculated positions and refined using a riding model. nih.gov
For the analog, 4-methoxy-2-methyl-N-phenylaniline, the two benzene rings were found to be oriented at a significant dihedral angle. researchgate.net A similar non-planar conformation would be expected for the octyl-substituted compound due to steric hindrance around the nitrogen atom.
Table 4: Example Crystal Data and Structure Refinement for the Analog 4-Methoxy-2-methyl-N-phenylaniline researchgate.net
| Parameter | Value |
| Empirical Formula | C₁₄H₁₅NO |
| Formula Weight | 213.27 |
| Temperature | 293(2) K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.234(2) Å, b = 11.456(2) Å, c = 9.876(2) Å |
| Volume | 1205.5(4) ų |
| Z (molecules per unit cell) | 4 |
| Final R indices [I>2σ(I)] | R1 = 0.034, wR2 = 0.097 |
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are non-superimposable on their mirror images. The parent molecule, this compound, does not possess a stereocenter and is achiral. Therefore, it will not exhibit a CD spectrum. This section is not applicable to the analysis of this specific compound unless chiral derivatives are synthesized, for instance, by introducing a chiral center into the octyl chain.
Mechanistic Investigations of 4 Methoxy 2 Methyl N Octylaniline Formation
Kinetic Studies of the Amination Reaction Pathways
Kinetic studies are fundamental to elucidating reaction mechanisms, providing insights into the rate-determining step and the influence of various reaction parameters.
In the context of palladium-catalyzed amination reactions, initial rate experiments are conducted to determine the reaction order with respect to the concentrations of the reactants (aryl halide and amine), the catalyst, and the base. For the formation of a molecule analogous to 4-methoxy-2-methyl-N-octylaniline, such as the coupling of an aryl bromide with a primary amine catalyzed by a palladium-phosphine complex, the kinetic behavior can vary depending on the specific ligand and reaction conditions.
Mechanistic studies on the amination of aryl bromides catalyzed by palladium complexes with chelating phosphine (B1218219) ligands like BINAP have shown that the reaction can exhibit zero-order kinetics with respect to the aryl halide and the amine. acs.org In such cases, the reaction rate is primarily dependent on the concentration of the catalyst, suggesting that a step involving the catalyst itself, such as ligand dissociation from a resting state, is rate-limiting. acs.org However, under different conditions or with different ligands, the reaction order can change. For instance, with some catalyst systems, the reaction may be first-order in the aryl halide and inverse first-order in the added ligand. acs.org
A hypothetical set of initial rate data for the formation of this compound from 4-bromo-1-methoxy-3-methylbenzene and octylamine (B49996), catalyzed by a palladium-phosphine complex, is presented in the table below to illustrate how reaction orders might be determined.
| Experiment | [4-bromo-1-methoxy-3-methylbenzene] (M) | [Octylamine] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 | 2.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 1.0 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1.0 | 2.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 2.0 | 4.0 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, one would conclude that the reaction is zero-order with respect to both 4-bromo-1-methoxy-3-methylbenzene and octylamine, and first-order with respect to the palladium catalyst. This would suggest that the turnover-limiting step does not involve the direct reaction of the aryl halide or the amine, but rather a unimolecular transformation of the catalyst.
The activation energy (Ea) and other thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide deeper insight into the energy profile of the reaction and the nature of the transition state. These parameters can be determined by studying the effect of temperature on the reaction rate and applying the Arrhenius and Eyring equations.
A hypothetical table of rate constants at different temperatures and the calculated activation parameters for the formation of this compound is shown below.
| Temperature (K) | Rate Constant (k) (s⁻¹) | ln(k) | 1/T (K⁻¹) |
| 333 | 1.5 x 10⁻⁴ | -8.80 | 0.00300 |
| 343 | 3.1 x 10⁻⁴ | -8.08 | 0.00291 |
| 353 | 6.0 x 10⁻⁴ | -7.42 | 0.00283 |
| 363 | 1.1 x 10⁻³ | -6.81 | 0.00275 |
This is a hypothetical data table for illustrative purposes.
From an Arrhenius plot of ln(k) versus 1/T, the activation energy could be calculated. For instance, a calculated activation energy of approximately 20-25 kcal/mol would be typical for such a catalytic reaction.
Identification and Characterization of Catalytic Intermediates
The direct observation and characterization of intermediates in a catalytic cycle provide strong evidence for a proposed mechanism.
Techniques such as in-situ NMR (³¹P and ¹H NMR), IR, and mass spectrometry can be used to monitor the concentrations of reactants, products, and catalytic species throughout the reaction. acs.org In palladium-catalyzed aminations, ³¹P NMR is particularly powerful for observing the palladium-phosphine complexes that are key intermediates. acs.org For example, the resting state of the catalyst, often a bis-phosphine palladium(0) complex, can be identified by its characteristic chemical shift. acs.org As the reaction progresses, new signals may appear corresponding to oxidative addition products (arylpalladium(II) halide complexes) and palladium amido complexes. acs.org
In some cases, key catalytic intermediates can be isolated from the reaction mixture and their structures confirmed by techniques such as X-ray crystallography. berkeley.edunih.gov For Buchwald-Hartwig aminations, several types of intermediates have been isolated and characterized, including:
Arylpalladium(II) Halide Complexes: Formed from the oxidative addition of the aryl halide to the palladium(0) catalyst.
Palladium Amido Complexes: Formed after the deprotonation of the amine and its coordination to the arylpalladium(II) center. acs.org The isolation and structural analysis of these complexes have provided crucial insights into the geometry and bonding of these species, which directly precedes the final C-N bond-forming reductive elimination step. berkeley.edu
Postulated Reaction Mechanisms for Transition-Metal Catalyzed Amination
Based on kinetic and spectroscopic data, a generally accepted catalytic cycle for the palladium-catalyzed formation of this compound from 4-bromo-1-methoxy-3-methylbenzene and octylamine can be postulated. The mechanism, often referred to as the Buchwald-Hartwig amination cycle, typically involves the following key steps:
Activation of the Precatalyst: The palladium(II) precatalyst is reduced in situ to the active palladium(0) species. nih.gov
Oxidative Addition: The active, coordinatively unsaturated palladium(0) complex reacts with the aryl halide (4-bromo-1-methoxy-3-methylbenzene) in an oxidative addition step to form a palladium(II) intermediate. This step involves the cleavage of the carbon-halogen bond. nih.govnih.gov
Amine Coordination and Deprotonation: The amine (octylamine) coordinates to the palladium(II) center, followed by deprotonation by a base (e.g., sodium tert-butoxide) to form a palladium amido complex. acs.org
Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of this compound and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. acs.org
The specific nature of the ligand attached to the palladium center plays a crucial role in modulating the reactivity and stability of the intermediates and can influence which step is rate-limiting. nih.gov For example, bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and the reductive elimination steps. nih.gov
Oxidative Addition and Reductive Elimination Pathways
The catalytic cycle of the Buchwald-Hartwig amination hinges on the interplay between two fundamental organometallic reaction steps: oxidative addition and reductive elimination. wikipedia.orgwikipedia.orglibretexts.org
Oxidative Addition:
The cycle typically initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. wikipedia.orgyoutube.com For the synthesis of this compound, a common aryl halide precursor would be 1-bromo-4-methoxy-2-methylbenzene. The palladium(0) catalyst, stabilized by ligands, inserts itself into the carbon-bromine bond of the aryl halide. libretexts.org This process involves the oxidation of the palladium center from Pd(0) to Pd(II), and its coordination number increases by two. wikipedia.orglibretexts.org The resulting intermediate is a square planar arylpalladium(II) halide complex. wikipedia.org
The rate and success of this step are influenced by several factors. Electron-rich ligands on the palladium catalyst can enhance the rate of oxidative addition. nih.gov The nature of the halide is also critical, with the reactivity order generally being I > Br > Cl > F.
Reductive Elimination:
The final, product-forming step of the catalytic cycle is reductive elimination . wikipedia.orglibretexts.org In this step, the newly formed C-N bond is created as the desired product, this compound, is expelled from the palladium coordination sphere. wikipedia.org This process involves the reduction of the palladium center from Pd(II) back to its initial Pd(0) state, thus regenerating the catalyst for the next cycle. libretexts.org For reductive elimination to occur, the groups to be coupled—in this case, the amido group and the aryl group—must be positioned cis to each other on the palladium center. libretexts.org The strength of the newly formed C-N bond is a significant driving force for this step. wikipedia.org
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine. wikipedia.org The choice of ligands plays a crucial role in minimizing such side reactions. wikipedia.org
| Step | Metal Oxidation State Change | Coordination Number Change | Description |
| Oxidative Addition | Pd(0) → Pd(II) | Increases by 2 | Insertion of the palladium catalyst into the aryl-halide bond. wikipedia.orglibretexts.org |
| Reductive Elimination | Pd(II) → Pd(0) | Decreases by 2 | Formation of the C-N bond and release of the final product. libretexts.org |
Ligand Exchange and Transmetalation Steps
Connecting the crucial steps of oxidative addition and reductive elimination are the intermediate processes of ligand exchange and transmetalation (or, more accurately in this context, amine binding and deprotonation).
Ligand Exchange and Amine Coordination:
Following the oxidative addition of the aryl halide, the resulting arylpalladium(II) complex undergoes a ligand exchange process where a ligand on the palladium is replaced by the amine, in this case, octylamine. wikipedia.org This brings the nitrogen nucleophile into the coordination sphere of the metal center.
Deprotonation/Amido Complex Formation:
Subsequently, a base present in the reaction mixture deprotonates the coordinated amine. This step is critical as it forms a palladium amido complex. wikipedia.org The choice of base is important; it must be strong enough to deprotonate the coordinated amine but not so strong as to cause undesirable side reactions. Common bases used in Buchwald-Hartwig aminations include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiN(SiMe3)2). researchgate.net The formation of the palladium amido intermediate is a key checkpoint before the final reductive elimination.
The sequence of these steps—amine coordination followed by deprotonation, or vice versa—can sometimes vary depending on the specific ligands and reaction conditions. wikipedia.org
Computational Modeling of Reaction Mechanisms
To gain a more profound and quantitative understanding of the reaction mechanism for the formation of this compound, computational chemistry methods are employed. These techniques allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally.
Density Functional Theory (DFT) Calculations for Transition States and Intermediates
Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of transition metal-catalyzed reactions, including the Buchwald-Hartwig amination. nih.gov DFT calculations can be used to determine the geometries and energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products.
For the synthesis of this compound, DFT calculations would model the interaction of the palladium catalyst with the aryl halide (1-bromo-4-methoxy-2-methylbenzene) and octylamine. Researchers can compute the structures of key intermediates such as the initial Pd(0)-ligand complex, the arylpalladium(II) halide intermediate after oxidative addition, the palladium amido complex, and the final Pd(0) complex after product release.
Energy Profiles and Reaction Coordinate Analysis
The data obtained from DFT calculations of the various intermediates and transition states can be used to construct a comprehensive energy profile or reaction coordinate diagram . This diagram plots the relative free energy of the system versus the progress of the reaction (the reaction coordinate).
An energy profile for the formation of this compound would visually represent the entire catalytic cycle. It would show the relative energies of the reactants, the Pd(0) catalyst, the oxidative addition product, the palladium amido intermediate, and the final product, all connected by the calculated transition states. The "peaks" on this profile correspond to the transition states, and the "valleys" represent the intermediates.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Aryl Halide + Amine + Pd(0)Ln | 0.0 |
| TSOA | Transition State for Oxidative Addition | +18.5 |
| Int1 | Aryl-Pd(II)-Halide-Amine Complex | -5.2 |
| TSDeprot | Transition State for Deprotonation | +8.1 |
| Int2 | Aryl-Pd(II)-Amido Complex | -12.7 |
| TSRE | Transition State for Reductive Elimination | +15.3 |
| Products | Aryl Amine + Pd(0)Ln | -25.0 |
Note: The values in this table are hypothetical and serve to illustrate a typical energy profile for a Buchwald-Hartwig amination reaction. Actual values would be obtained from specific DFT calculations for the this compound synthesis.
Theoretical and Computational Studies of 4 Methoxy 2 Methyl N Octylaniline
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations provide profound insights into the electronic properties and geometric structure of molecules. For 4-methoxy-2-methyl-N-octylaniline, methods such as Density Functional Theory (DFT) are instrumental in understanding its fundamental characteristics at the molecular level. These computational approaches allow for the detailed examination of its structure, reactivity, and electronic landscape.
Optimization of Molecular Geometry and Conformation
The first step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. For this compound, the geometry is influenced by the interplay of the aromatic ring, the electron-donating methoxy (B1213986) and methyl groups, and the flexible N-octyl chain.
DFT calculations, often using a basis set like 6-311G**, can predict key structural parameters. afit.edu In substituted anilines, the amino group is typically slightly pyramidal, with the nitrogen atom out of the plane of the benzene (B151609) ring. afit.edu The methoxy group at the para position and the methyl group at the ortho position influence the electronic distribution and steric environment of the aniline (B41778) ring. The long octyl chain attached to the nitrogen atom is flexible and can adopt numerous conformations. The optimized geometry represents the most probable structure in the gas phase.
Predicted Geometric Parameters for this compound This table presents theoretically derived values based on DFT calculations of analogous substituted aniline molecules. The exact values would require specific calculations for the target molecule.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(aromatic)-N | ~1.40 Å |
| C(aromatic)-O(methoxy) | ~1.36 Å | |
| N-C(octyl) | ~1.47 Å | |
| Bond Angle | C-N-C | ~120° |
| C-O-C(methyl) | ~118° | |
| Dihedral Angle | H-N-C(aromatic)-C | ~35-45° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.comlibretexts.org The LUMO is an electron acceptor, and its energy is related to the electron affinity and electrophilicity. youtube.comlibretexts.org
For this compound, the electron-donating methoxy and methyl groups, along with the nitrogen's lone pair, are expected to raise the energy of the HOMO, making the molecule a good electron donor. The HOMO is likely localized over the aniline ring and the nitrogen atom. The LUMO is expected to be distributed over the aromatic ring's antibonding π-system.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Predicted FMO Properties for Substituted Anilines This table shows representative energy values for HOMO, LUMO, and the HOMO-LUMO gap based on computational studies of aniline derivatives. These values illustrate the expected electronic characteristics.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Aniline | -5.51 | 0.61 | 6.12 |
| p-Anisidine (4-methoxyaniline) | -5.25 | 0.65 | 5.90 |
| o-Toluidine (2-methylaniline) | -5.40 | 0.70 | 6.10 |
| This compound (Predicted) | ~ -5.1 to -5.3 | ~ 0.7 to 0.9 | ~ 5.8 to 6.2 |
Electrostatic Potential Surface (ESP) Mapping
The Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a guide to its reactive sites. mdpi.com These maps are invaluable for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack. acs.org
In an ESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these negative regions are expected to be concentrated around the nitrogen atom due to its lone pair and on the oxygen atom of the methoxy group. The aromatic ring, activated by the electron-donating substituents, will also show significant negative potential, particularly at the positions ortho and para to the amino group that are not already substituted.
Regions of positive potential (colored blue) indicate electron-poor areas, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, especially the N-H proton and the hydrogens on the methyl and octyl groups. mdpi.com The ESP map provides a visual representation of how the molecule will interact with other polar molecules and ions.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on a single, static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational flexibility of a molecule over time. nih.gov This is particularly important for a molecule like this compound, which possesses a long, flexible N-octyl chain.
An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion. researchgate.net A simulation would typically place the aniline derivative in a box of solvent molecules (e.g., water or an organic solvent) to mimic solution-phase behavior. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is tracked.
For this compound, MD simulations could reveal:
Conformational Landscape of the Octyl Chain: The simulation would show how the octyl chain folds and moves, identifying the most populated conformations and the energy barriers between them.
Solvent Interactions: It would detail how solvent molecules arrange around the solute, particularly the interactions with the polar amine and methoxy groups versus the nonpolar aromatic ring and alkyl chain.
Intramolecular Interactions: The simulation could identify any transient hydrogen bonds or other non-covalent interactions that stabilize certain conformations.
Self-Assembly: In simulations with multiple solute molecules, it is possible to observe aggregation behavior, such as the formation of micelles, which is relevant for molecules with long alkyl chains. nih.gov
The results of MD simulations provide a more realistic picture of the molecule's behavior in a condensed phase, complementing the static insights from quantum chemistry.
In Silico Prediction of Spectroscopic Signatures
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. nih.gov Modern quantum mechanical methods can provide highly accurate predictions of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. nih.gov
The general workflow for in silico spectroscopic prediction involves:
Geometry Optimization: A high-quality optimized geometry is obtained, often using DFT methods. For flexible molecules, a conformational search may be necessary to identify multiple low-energy structures. kettering.edu
Property Calculation: The relevant spectroscopic property (e.g., NMR shielding tensors, vibrational frequencies) is calculated for the optimized structure(s). nih.gov
Data Processing: Calculated values are often scaled or referenced against known standards to improve agreement with experimental data. For conformationally flexible molecules, a Boltzmann-weighted average of the spectra from different conformers is calculated to produce a final predicted spectrum. bohrium.com
For this compound, one could predict:
¹H and ¹³C NMR Spectra: The chemical shifts for each unique hydrogen and carbon atom can be calculated. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the methoxy, methyl, and N-octyl groups. For example, the aromatic protons would show distinct shifts due to the ortho, para-directing effects of the amine and methoxy groups. wisc.edu
IR Spectrum: The vibrational frequencies corresponding to specific bond stretches and bends (e.g., N-H stretch, C-O stretch, aromatic C-H bends) can be computed.
UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths (λ_max), which are characteristic of the conjugated π-system of the substituted aniline ring.
These in silico methods are particularly valuable when experimental spectra are unavailable or for distinguishing between potential isomers. nih.gov
Structure-Reactivity Relationship Analysis for Related Alkyl-Arylamines
The reactivity of alkyl-arylamines is governed by the electronic and steric properties of the substituents on the aromatic ring and the nature of the alkyl group on the nitrogen atom. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate these structural features with chemical reactivity or biological activity. nih.gov
For a molecule like this compound, the key structural features influencing reactivity are:
Electron-Donating Groups: The amino group (-NHR), the methoxy group (-OCH₃), and the methyl group (-CH₃) are all electron-donating groups. They increase the electron density of the aromatic ring, making it highly activated towards electrophilic aromatic substitution reactions (e.g., halogenation, nitration). The directing effect of these groups would channel incoming electrophiles primarily to the unoccupied ortho and para positions.
The N-Octyl Group: The long alkyl chain significantly increases the molecule's lipophilicity (hydrophobicity). nih.gov This property affects its solubility and how it interacts with nonpolar environments. Sterically, the bulky octyl group can hinder reactions at the nitrogen atom and at the adjacent ortho position on the ring.
Basicity of the Amine: The basicity of the nitrogen atom is influenced by a balance of factors. The lone pair's delocalization into the aromatic ring reduces basicity compared to a simple alkylamine. However, the electron-donating methyl and methoxy groups slightly increase the electron density on the ring and nitrogen, which can marginally increase basicity relative to unsubstituted aniline.
A QSAR model for a series of related alkyl-arylamines might use descriptors such as the HOMO/LUMO energies, dipole moment, atomic charges, and hydrophobicity (logP) to predict their reactivity in specific chemical transformations. nih.govnih.gov For instance, increased HOMO energy would likely correlate with a higher rate of oxidation, while increased negative charge on the nitrogen might correlate with its nucleophilicity in alkylation reactions.
Conclusion and Future Research Directions
Summary of Key Synthetic Achievements and Methodological Advances for 4-Methoxy-2-methyl-N-octylaniline
The synthesis of N-alkyl arylamines, including structures like this compound, has moved significantly beyond classical methods that often relied on harsh alkyl halides. Modern advancements are centered on catalytic, atom-economical processes. The most pertinent and advanced approach for synthesizing the target compound is the N-alkylation of 2-methyl-4-methoxyaniline with a C8 alcohol, such as 1-octanol (B28484), via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgorganic-chemistry.orgacs.org This sustainable method uses the alcohol as the alkylating agent, with water as the sole byproduct, aligning with the principles of green chemistry. researchgate.netrsc.org
Key catalytic systems developed for this transformation are based on late-transition metals. Iridium and Ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, have demonstrated high efficacy in the N-alkylation of various aniline (B41778) derivatives with alcohols. rsc.orgnih.gov For instance, iridium(III)-NHC complexes have been shown to be highly active for such reactions, proceeding under solvent-free conditions. nih.gov Similarly, cobalt-based catalysts supported on metal-organic frameworks (MOFs) are emerging as cost-effective and recyclable heterogeneous options for the N-alkylation of anilines with benzyl (B1604629) alcohol, a methodology that could be adapted for alkyl alcohols. rsc.org
A plausible synthetic route would involve reacting 2-methyl-4-methoxyaniline with 1-octanol in the presence of a suitable catalyst and a base at elevated temperatures. The reaction proceeds through the catalytic dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form an enamine or imine intermediate, which is then hydrogenated in situ by the catalyst to yield the final N-alkylated product.
Table 1: Potential Catalytic Approaches for the Synthesis of this compound
| Catalyst Type | Alkylating Agent | General Reaction Conditions | Key Advantages |
| Iridium-NHC Complexes | 1-Octanol | Base (e.g., KOtBu), 110-120°C, Dioxane or solvent-free | High yields, good functional group tolerance, atom-economical. acs.orgnih.gov |
| Ruthenium-Pincer Complexes | 1-Octanol | Base (e.g., K₂CO₃), 140°C, p-Xylene | Effective for a wide array of amines, utilizes abundant alcohols. rsc.orgorganic-chemistry.org |
| Cobalt-MOF Heterogeneous Catalyst | 1-Octanol | Base, elevated temperature | Cost-effective base metal, catalyst recyclability, sustainable. rsc.org |
| Nickel-Bipyridine Photocatalyst | Octyl Bromide/Chloride | Light irradiation, base | Couples alkyl halides under mild conditions, broad substrate scope. acs.org |
Identification of Remaining Challenges in N-Alkyl Arylamine Synthesis
Despite significant progress, the synthesis of N-alkyl arylamines is not without its challenges. A primary and persistent issue is selectivity, specifically controlling the degree of alkylation. acs.org The nucleophilicity of the nitrogen atom often increases with each successive alkylation, making it difficult to selectively produce mono-alkylated secondary amines without the formation of tertiary amine byproducts. acs.orgnih.gov This problem of overalkylation necessitates careful control of reaction conditions and stoichiometry, and often leads to complex purification procedures.
Other significant hurdles include:
Catalyst Cost and Stability : Many of the most effective catalysts rely on precious metals like iridium and ruthenium. rsc.orgnih.gov The cost, limited availability, and potential toxicity of these metals are significant barriers to large-scale industrial application. Furthermore, the stability and reusability of homogeneous catalysts remain a concern, driving research into robust heterogeneous systems. researchgate.netrsc.org
Substrate Scope Limitations : While many catalysts show excellent activity for a model reaction (e.g., aniline with benzyl alcohol), their effectiveness can diminish with more complex or sterically hindered substrates. acs.org Anilines with electron-withdrawing groups, for example, can exhibit lower reactivity. rsc.org
Green Chemistry Considerations : Although the borrowing hydrogen approach is a major step forward, the complete elimination of organic solvents and the use of lower reaction temperatures are ongoing goals to further improve the environmental footprint of these syntheses. researchgate.net
Prospective Avenues for Further Synthetic and Mechanistic Research on N-Alkyl Arylamines
Future research in this area is poised to address the existing challenges through innovative synthetic strategies and deeper mechanistic understanding. One of the most promising avenues is the development of "self-limiting" alkylation methods. Recently developed protocols using N-aminopyridinium salts as ammonia (B1221849) surrogates offer a clever solution to the overalkylation problem. acs.orgnih.govresearchgate.net In this approach, alkylation occurs on a transient, highly nucleophilic ylide intermediate. After the initial alkylation, the resulting product is a less reactive nucleophile, thus preventing subsequent reactions and leading to selective mono-alkylation. acs.orgnih.gov Applying this concept to a broader range of arylamines could revolutionize the selective synthesis of secondary amines.
In-depth mechanistic studies are also critical for rational catalyst design. nih.govnih.gov Probing reaction pathways using techniques like in situ spectroscopy and kinetic analysis can help identify catalyst resting states, active species, and rate-limiting steps. nih.govacs.org Understanding the precise role of the catalyst, base, and solvent will enable the fine-tuning of reaction conditions to improve efficiency and selectivity for specific substrates like this compound.
Potential for the Development of Novel Catalytic Systems for Related Compounds
The quest for cheaper, more sustainable, and highly efficient catalysts continues to drive innovation. A major trend is the move away from precious metals towards catalysts based on earth-abundant first-row transition metals such as nickel, cobalt, and iron. organic-chemistry.orgrsc.org Nickel-catalyzed C-N coupling reactions, for instance, have gained significant attention due to nickel's lower cost and high reactivity, with photocatalytic methods enabling the use of a wide range of alkyl and aryl halides under mild conditions. acs.org
The development of advanced catalyst supports is another key area. Metal-Organic Frameworks (MOFs) and graphene oxide are being explored as platforms for immobilizing active metal centers. acs.orgresearchgate.netrsc.org These supports can prevent catalyst leaching, facilitate recovery and reuse, and in some cases, enhance catalytic activity by preventing the aggregation of metal nanoparticles. acs.orgresearchgate.net For example, grafting iridium-phosphine complexes onto MOF surfaces has been shown to create highly effective and recyclable catalysts for N-alkylation via the borrowing hydrogen pathway. acs.org The design of new pincer and N-heterocyclic carbene (NHC) ligands will also continue to be a fertile ground for research, as these ligands offer the ability to precisely tune the steric and electronic properties of the metal center, thereby controlling its activity and selectivity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
